Arteannuin A

Vue d'ensemble

Description

Arteannuin A is a sesquiterpene lactone derived from the plant Artemisia annua, commonly known as sweet wormwood. This compound is part of the artemisinin family, which is renowned for its potent antimalarial properties. This compound has garnered significant interest due to its potential therapeutic applications beyond malaria treatment, including its anti-inflammatory and anticancer activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Arteannuin A can be synthesized through various chemical routes. One common method involves the reduction of arteannuin B, another sesquiterpene lactone from Artemisia annua. The reduction process typically employs reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction and purification from Artemisia annua. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify this compound. Advances in biotechnological methods, such as plant cell culture and metabolic engineering, are also being explored to enhance the yield and efficiency of this compound production .

Analyse Des Réactions Chimiques

Types of Reactions

Arteannuin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form arteannuin B and other derivatives.

Reduction: Reduction of arteannuin B yields this compound.

Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols are used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various arteannuin derivatives, which exhibit different biological activities. For instance, oxidation of this compound can yield arteannuin B, which has notable anticancer properties .

Applications De Recherche Scientifique

Antimalarial Properties

Arteannuin A was originally discovered for its efficacy against malaria. It functions by targeting the intraerythrocytic stages of the malaria parasite, effectively killing the young forms and preventing their maturation into more pathogenic stages. This mechanism positions it as a critical component in malaria therapy, especially in areas with rising resistance to conventional antimalarial drugs.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast, lung, cervical, and liver cancers. The compound has been shown to induce apoptosis and inhibit cell proliferation through several signaling pathways:

- PI3K-Akt pathway

- T-cell receptor signaling

- Toll-like receptor pathway

- Transforming growth factor-beta (TGF-β) signaling

- Insulin signaling

These pathways are crucial for regulating cell survival and apoptosis, making this compound a promising candidate for cancer treatment.

Case Study: Neprilysin as a Target

A study identified neprilysin (a neutral endopeptidase) as a potential target for this compound in acute lymphoblastic leukemia. The study utilized reverse docking and chemical-protein interactome analyses to confirm this interaction, suggesting that this compound could play a role in treating this form of cancer by modulating neprilysin activity .

Anti-inflammatory Effects

This compound has also shown anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. In experimental models, this compound demonstrated:

- Reduction in nitric oxide (NO) production : This is critical as excessive NO is associated with inflammatory responses.

- Inhibition of cytokine release : this compound effectively suppressed LPS-induced cytokine levels in serum from treated mice.

These findings suggest that this compound could be beneficial in managing inflammatory diseases .

Neuroprotective Effects

Emerging research points to the neuroprotective potential of this compound. It has been shown to mitigate amyloidogenesis and neuroinflammation in models of Alzheimer's disease by inhibiting nuclear factor-kappa B (NF-κB) and NLRP3 inflammasome activation. This suggests that this compound may offer therapeutic benefits for neurodegenerative conditions .

Antiviral Activity

Recent investigations have also explored the antiviral properties of this compound against SARS-CoV-2. Preliminary findings indicate that it may inhibit viral replication, providing a basis for further research into its use as an antiviral agent during pandemics .

Summary Table of Applications

Mécanisme D'action

Arteannuin A exerts its effects through several mechanisms:

Anti-inflammatory: It inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.

Antimalarial: Similar to other artemisinin derivatives, this compound generates free radicals that damage the malaria parasite’s cellular components.

Comparaison Avec Des Composés Similaires

Arteannuin A is compared with other sesquiterpene lactones such as:

Artemisinin: Known for its potent antimalarial activity, artemisinin is the most well-studied compound in this family.

Arteannuin B: Exhibits strong anticancer properties and is often used as a precursor for synthesizing this compound.

Dihydroarteannuin B: Lacks the unsaturated double bond present in this compound, resulting in different biological activities.

This compound is unique due to its balanced profile of anti-inflammatory, anticancer, and antimalarial activities, making it a versatile compound for various therapeutic applications.

Activité Biologique

Arteannuin A, a compound derived from Artemisia annua, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, analgesic, and potential anticancer effects. This article reviews the current understanding of this compound's biological activity, supported by data tables and relevant case studies.

Overview of this compound

This compound is a sesquiterpene lactone closely related to artemisinin, the well-known antimalarial compound. It is primarily produced in the glandular trichomes of Artemisia annua and exhibits a range of pharmacological properties.

1. Anti-inflammatory Effects

Recent studies have highlighted this compound's potential in modulating inflammatory responses:

- Mechanism of Action : this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect was observed in vitro using RAW 264.7 macrophage cell lines, where this compound demonstrated significant inhibition of nitric oxide (NO) production induced by lipopolysaccharides (LPS) .

- Case Study : In an animal model, this compound reduced the levels of TNF-α and IL-6 in serum from LPS-treated mice, indicating its effectiveness in mitigating systemic inflammation .

| Concentration (mg/kg) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1 | 2.85 | 3.25 |

| 5 | 10.94 | 11 |

| 10 | 23.97 | 32.75 |

| 20 | 43.74 | 49.75 |

| 40 | 53.03 | 68.6 |

2. Analgesic Properties

This compound exhibits notable analgesic effects:

- Pain Models : In a study using acetic acid-induced writhing in mice, this compound showed a dose-dependent reduction in pain responses, comparable to Diclofenac .

| Dose (mg/kg) | Writhing Reduction (%) |

|---|---|

| 1 | 7.48 |

| 5 | 10.94 |

| 10 | 23.97 |

| 20 | 43.74 |

| 40 | 53.03 |

- Thermal Stimulus Response : The tail immersion test indicated that this compound significantly increased reaction times to thermal stimuli, suggesting central nervous system involvement in its analgesic action .

3. Anticancer Potential

Emerging research suggests that this compound may have anticancer properties:

- Cell Viability Studies : this compound has been shown to have no cytotoxic effects on various cancer cell lines at lower concentrations, allowing for further exploration into its therapeutic potential .

- Mechanistic Insights : Molecular docking studies indicate that this compound may interact with key proteins involved in cancer cell proliferation and survival pathways .

Safety Profile

The safety profile of this compound has been evaluated through acute toxicity studies:

Propriétés

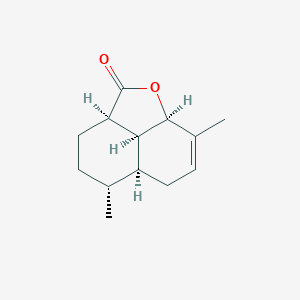

IUPAC Name |

(1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.04,12]dodec-10-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-7-3-6-10-11-9(7)5-4-8(2)12(11)15-13(10)14/h4,7,9-12H,3,5-6H2,1-2H3/t7-,9+,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAMURHMZFPMIP-BGOACCFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C3C1CC=C(C3OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]3[C@H]1CC=C([C@@H]3OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.